Novobiocin sodium salt

Vue d'ensemble

Description

Albamycin and Cathomycin are aminocoumarin antibiotics produced by the actinomycete Streptomyces niveus . These compounds are known for their potent antibacterial properties, particularly against Gram-positive bacteria . Albamycin was first reported in the mid-1950s and has been used clinically under various trade names .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Albamycin and Cathomycin are synthesized through fermentation processes involving Streptomyces niveus . The production involves cultivating the actinomycete in a nutrient-rich medium, followed by extraction and purification of the antibiotic compounds .

Industrial Production Methods: Industrial production of these antibiotics typically involves large-scale fermentation. The process includes optimizing growth conditions such as temperature, pH, and nutrient supply to maximize yield . Post-fermentation, the antibiotics are extracted using solvent extraction methods and further purified through crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Albamycin and Cathomycin undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in these antibiotics.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of analogs with different properties

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions include various derivatives and analogs of Albamycin and Cathomycin, which may exhibit different antibacterial properties .

Applications De Recherche Scientifique

Antimicrobial Applications

Antibacterial Activity

- Novobiocin sodium salt is effective against gram-positive bacteria and is particularly noted for its activity against MRSA. It inhibits bacterial DNA gyrase, an enzyme critical for DNA replication and repair, thereby preventing bacterial growth .

Case Study: Efficacy Against MRSA

- A study demonstrated that novobiocin significantly reduced the viability of MRSA strains in vitro. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL, showcasing its potential as a treatment option for infections caused by resistant strains .

Molecular Biology Research

DNA Topology and Replication Studies

- In molecular biology, novobiocin is utilized to investigate DNA topology, replication, and transcription processes. It serves as a selective agent in growth media to facilitate the study of organisms with specific resistance genes .

- This compound has been incorporated into media for the selective growth of Escherichia coli strains resistant to the antibiotic. This application aids in understanding resistance mechanisms and the genetic basis of antibiotic susceptibility .

Inhibition of Heat Shock Proteins

Hsp90 Inhibition

- Novobiocin has been identified as an inhibitor of heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stability within cells. Its interaction with Hsp90 presents a novel approach for targeting cancer cells that rely on this chaperone for survival .

Case Study: Impact on Oncogenic Proteins

- Research indicated that novobiocin treatment led to decreased levels of several oncogenic proteins (e.g., p185 erbB2, Raf-1) in treated cells, suggesting its potential utility in cancer therapy by disrupting Hsp90 interactions .

Antiviral Applications

Retroviral RNA-Dependent DNA Polymerase Inhibition

- This compound has shown effectiveness in inhibiting retroviral RNA-dependent DNA polymerase, making it relevant for research on viral replication mechanisms and potential therapeutic applications against retroviruses .

Case Study: Activity Against Mycobacterium tuberculosis

- An in silico study found that this compound inhibited the growth of Mycobacterium tuberculosis at concentrations of 50 µM and 25 µM. The compound's interaction with key active site residues suggests a pathway for developing new treatments against tuberculosis .

Mécanisme D'action

Albamycin and Cathomycin exert their antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication . They target the GyrB subunit of the enzyme, acting as competitive inhibitors of the ATPase reaction catalyzed by GyrB . This inhibition prevents the supercoiling of bacterial DNA, leading to the cessation of bacterial growth and replication .

Comparaison Avec Des Composés Similaires

- Clorobiocin

- Coumermycin A1

Comparison: Albamycin and Cathomycin are unique due to their high potency and specific mechanism of action targeting the GyrB subunit of bacterial DNA gyrase . While other aminocoumarin antibiotics like Clorobiocin and Coumermycin A1 also inhibit DNA gyrase, Albamycin and Cathomycin exhibit higher potency and a broader spectrum of activity .

Activité Biologique

Novobiocin sodium salt is an aminocoumarin antibiotic primarily known for its activity against gram-positive bacteria. It is derived from the bacterium Streptomyces niveus and has been extensively studied for its mechanism of action and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with bacterial enzymes, effects on heat shock proteins, and potential uses in treating various infections.

Novobiocin functions as a competitive inhibitor of bacterial DNA gyrase and eukaryotic DNA topoisomerase II. By inhibiting these enzymes, novobiocin disrupts DNA synthesis, leading to cell death. The compound has demonstrated an IC50 value of approximately 0.08 µM against bacterial DNA gyrase, indicating its potency in inhibiting this critical enzyme involved in DNA supercoiling and replication .

| Enzyme Targeted | Type | IC50 (µM) |

|---|---|---|

| Bacterial DNA Gyrase | Competitive Inhibitor | 0.08 |

| Eukaryotic Topoisomerase II | Competitive Inhibitor | Not specified |

Antimicrobial Activity

Novobiocin exhibits a broad spectrum of antimicrobial activity, particularly against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Recent studies have also highlighted its effectiveness against Mycobacterium tuberculosis, where it inhibited growth at concentrations of 50 µM and 25 µM, with weaker activity observed at 10 µM .

Table 2: Antimicrobial Efficacy Against Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 1 µg/mL |

| Bacillus subtilis | < 1 µg/mL |

| Mycobacterium tuberculosis | 10 µM (weak), 25 µM, 50 µM |

Effects on Heat Shock Proteins

Novobiocin has been shown to interact with heat shock protein 90 (Hsp90), a key regulator of protein folding and stability within cells. Studies indicate that novobiocin can deplete levels of Hsp90 client proteins such as p185 erbB2 and Raf-1, suggesting its potential as an anticancer agent by modulating protein stability pathways .

Table 3: Effects on Hsp90 Client Proteins

| Client Protein | Effect of Novobiocin |

|---|---|

| p185 erbB2 | Depletion |

| Raf-1 | Depletion |

| Mutated p53 | Depletion |

Case Studies and Research Findings

- Inhibition of Mycobacterium tuberculosis : A study demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis at specific concentrations, showcasing its potential as a treatment option for tuberculosis .

- Heat Shock Protein Interaction : Research indicated that novobiocin binds to Hsp90 and alters its activity, which may have implications for cancer therapy by targeting oncogenic signaling pathways .

- Structural Analysis : Computational studies have revealed that novobiocin interacts with specific residues in the active site of bacterial enzymes, providing insights into its binding affinity and mechanisms of action against various pathogens .

Propriétés

IUPAC Name |

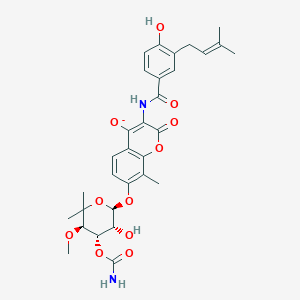

sodium;4-[[7-[(2R,3R,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1/t23-,25+,26-,29-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPRGAYLRGSOSU-RNROJPEYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N2NaO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.